molecular formula C6H8O6 B12054006 (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one

(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one

Cat. No.: B12054006
M. Wt: 182.08 g/mol
InChI Key: CIWBSHSKHKDKBQ-RQFYRPEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 isotopes into the ascorbic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ascorbic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities of the labeled compound. These methods require stringent quality control to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of dehydroascorbic acid.

    Reduction: Reducing agents like sodium borohydride can reduce the compound back to its original form if it has been oxidized.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides can introduce new functional groups.

Major Products

The major products formed from these reactions include dehydroascorbic acid (from oxidation) and various substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

The compound is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

    Chemistry: Used to trace reaction pathways and study the kinetics of ascorbic acid-related reactions.

    Biology: Helps in understanding the metabolic pathways of ascorbic acid in living organisms.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of ascorbic acid in the body.

    Industry: Applied in the development of new ascorbic acid derivatives with potential therapeutic benefits.

Mechanism of Action

The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include various enzymes and proteins involved in redox reactions. The pathways involved are primarily those related to the reduction-oxidation balance within cells.

Comparison with Similar Compounds

Similar Compounds

    Ascorbic Acid:

    Dehydroascorbic Acid: The oxidized form of ascorbic acid.

    Ethyl Acetoacetate: Another compound used in similar research applications due to its reactive nature.

Uniqueness

The uniqueness of (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it an invaluable tool in research compared to its non-labeled counterparts.

Properties

Molecular Formula

C6H8O6

Molecular Weight

182.08 g/mol

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

CIWBSHSKHKDKBQ-RQFYRPEFSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

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